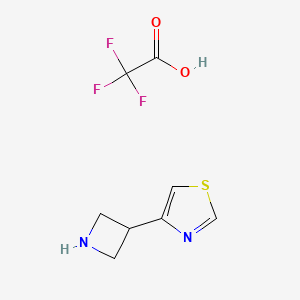
4-(Azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, thiazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid typically involves the formation of the azetidine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be formed through the reaction of a suitable amine with a halogenated compound, followed by cyclization. The thiazole ring can then be introduced through a condensation reaction with a thioamide or a similar sulfur-containing compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted thiazoles or azetidines.
Applications De Recherche Scientifique
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine and thiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, allowing it to participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione; trifluoroacetic acid
- (azetidin-3-yl)urea; trifluoroacetic acid
- 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid; trifluoroacetic acid
Uniqueness
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid is unique due to the combination of azetidine and thiazole rings with trifluoroacetic acid. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the strong acidity of trifluoroacetic acid, allows for unique interactions and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H9F3N2O2S |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)-1,3-thiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8N2S.C2HF3O2/c1-5(2-7-1)6-3-9-4-8-6;3-2(4,5)1(6)7/h3-5,7H,1-2H2;(H,6,7) |
Clé InChI |
MRGZWBUPQAXNKD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CSC=N2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
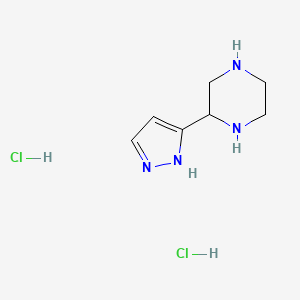
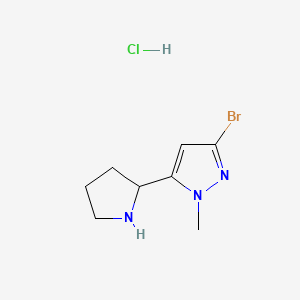
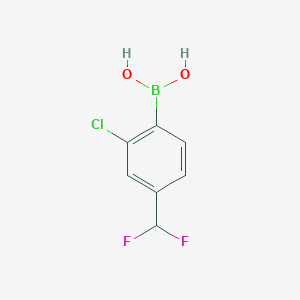
![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)

![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
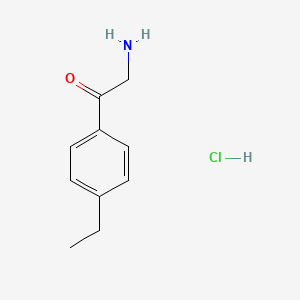
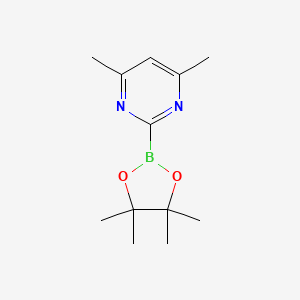
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)



